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molecular formula C8H12N2O B065715 3-methoxy-N1-methylbenzene-1,2-diamine CAS No. 177477-60-0

3-methoxy-N1-methylbenzene-1,2-diamine

Cat. No. B065715
M. Wt: 152.19 g/mol
InChI Key: OHQHGTZJKCAWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194396B1

Procedure details

A suspension of 2-amino-3-methoxy-N-methylaniline (671 mg) and acetic acid (265 mg) in 4N hydrochloric acid (3.5 ml) was refluxed for 10 hours. Insoluble material was filtered off, and the filtrate was adjusted to pH 7 with saturated sodium bicarbonate solution, and extracted with dichloromethane. The organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel flash chromatography (dichloromethane:methanol=40:1, v/v) to give 1,2-dimethyl-4-methoxy-lH-benzimidazole (680 mg). mp: 122.5-124° C.
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[NH:4][CH3:5].[C:12](O)(=O)[CH3:13]>Cl>[CH3:5][N:4]1[C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([O:10][CH3:11])[C:2]=2[N:1]=[C:12]1[CH3:13]

Inputs

Step One
Name
Quantity
671 mg
Type
reactant
Smiles
NC1=C(NC)C=CC=C1OC
Name
Quantity
265 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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